molecular formula C19H15N3OS B7048890 N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide

Cat. No.: B7048890
M. Wt: 333.4 g/mol
InChI Key: SJMXLIAHUNMRBU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide is a complex organic compound that features a benzothiazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide typically involves the condensation of 2-methyl-1,3-benzothiazole with 2-quinolin-8-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole or quinoline rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted benzothiazole or quinoline derivatives.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-2-furancarboxamide

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide is unique due to the presence of both benzothiazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to biological targets and improve its stability compared to similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-21-16-8-7-15(11-17(16)24-12)22-18(23)10-14-5-2-4-13-6-3-9-20-19(13)14/h2-9,11H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMXLIAHUNMRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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